Cas no 1248449-12-8 (N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine)

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and an N-(2-methoxyethyl)amine moiety at the 5-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The oxadiazole ring system is known for its stability and bioisosteric properties, making it a valuable scaffold in drug design. The methoxyethyl side chain enhances solubility and may influence pharmacokinetic behavior. The compound is of interest for its potential as a building block in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications in lead optimization studies.
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine structure
1248449-12-8 structure
商品名:N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
CAS番号:1248449-12-8
MF:C6H11N3O2
メガワット:157.170440912247
CID:6483644
PubChem ID:62595804

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine 化学的及び物理的性質

名前と識別子

    • N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
    • 1,2,4-Oxadiazol-5-amine, N-(2-methoxyethyl)-3-methyl-
    • インチ: 1S/C6H11N3O2/c1-5-8-6(11-9-5)7-3-4-10-2/h3-4H2,1-2H3,(H,7,8,9)
    • InChIKey: LHZHRZDOZAMJCO-UHFFFAOYSA-N
    • ほほえんだ: O1C(NCCOC)=NC(C)=N1

じっけんとくせい

  • 密度みつど: 1.174±0.06 g/cm3(Predicted)
  • ふってん: 249.2±42.0 °C(Predicted)
  • 酸性度係数(pKa): 1.85±0.48(Predicted)

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1255699-2500mg
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8
2500mg
$1230.0 2023-10-02
Enamine
EN300-1255699-5000mg
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8
5000mg
$1821.0 2023-10-02
Enamine
EN300-1255699-100mg
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8
100mg
$553.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353624-100mg
n-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8 98%
100mg
¥19299.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353624-250mg
n-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8 98%
250mg
¥16156.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353624-1g
n-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8 98%
1g
¥17556.00 2024-08-09
Enamine
EN300-1255699-10000mg
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8
10000mg
$2701.0 2023-10-02
Enamine
EN300-1255699-0.5g
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8
0.5g
$781.0 2023-06-08
Enamine
EN300-1255699-5.0g
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8
5g
$2360.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353624-500mg
n-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
1248449-12-8 98%
500mg
¥19675.00 2024-08-09

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine 関連文献

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N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amineに関する追加情報

Professional Introduction to N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine (CAS No. 1248449-12-8)

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1248449-12-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The compound features a 1,2,4-oxadiazole core, a motif known for its versatility in drug design, coupled with an N-substituted side chain that enhances its pharmacological profile.

The structural framework of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, which is a characteristic feature of 1,2,4-oxadiazole derivatives. This core structure is highly relevant in the development of bioactive molecules due to its ability to engage in various non-covalent interactions with biological targets. The presence of both methyl and methoxyethyl substituents on the oxadiazole ring introduces steric and electronic modifications that can influence the compound's solubility, metabolic stability, and binding affinity.

In recent years, there has been a growing interest in oxadiazole derivatives as scaffolds for the development of novel therapeutic agents. These compounds have shown promise in multiple therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific substitution pattern in N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine positions it as a potential lead compound for further medicinal chemistry exploration.

The synthesis of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves multi-step organic transformations that highlight the synthetic versatility of oxadiazole chemistry. Key steps typically include the formation of the oxadiazole ring through cyclocondensation reactions and subsequent functionalization to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable routes to these complex heterocycles, making them more accessible for drug discovery programs.

The pharmacological evaluation of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine has revealed intriguing properties that warrant further investigation. Preclinical studies suggest that this compound exhibits moderate activity against certain biological targets, which could be attributed to its ability to modulate key signaling pathways. For instance, preliminary data indicate that it may interact with enzymes or receptors involved in inflammation and cell proliferation. These findings align with the broader pharmacological profile observed for many oxadiazole derivatives.

The role of computational chemistry in the study of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine has been increasingly emphasized. Molecular modeling techniques allow researchers to predict binding modes and affinity for target proteins with high accuracy. By leveraging these tools, scientists can optimize the structure of the compound to enhance its pharmacological efficacy while minimizing potential side effects. Such computational approaches are integral to modern drug discovery pipelines.

The chemical stability and metabolic fate of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine

In conclusion, N-(2-methoxyethyl)-3-methyl-1,2,4-oaxdiazol -5 -amine (CAS No. 1248449 -12 -8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive scaffold for developing novel therapeutics. As our understanding of oxadiazole chemistry continues to evolve,this compound will likely play a significant role in future drug discovery efforts.

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